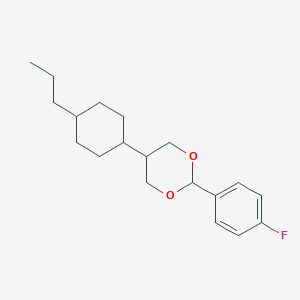
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a derivative of dioxane and has been synthesized using various methods. The unique structure of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is not fully understood. However, it is believed to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
生化和生理效应
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its unique structure, which makes it a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, one of the limitations of using 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane. One of the areas of research is the potential therapeutic effects of this compound in the treatment of depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a promising candidate for research in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been shown to modulate the activity of various receptors in the brain and has potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia. However, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane and its effects on various receptors in the brain. Additionally, more efficient and cost-effective methods for the synthesis of this compound are needed to facilitate further research.
合成方法
The synthesis of 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 4-propylcyclohexanone with 4-fluorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethylene glycol to obtain 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane.
科学研究应用
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use in scientific research. This compound has been shown to modulate the activity of various receptors in the brain, including the NMDA receptor, which is involved in learning and memory. Additionally, 2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and schizophrenia.
属性
CAS 编号 |
133058-92-1 |
|---|---|
产品名称 |
2-(4-Fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
分子式 |
C19H27FO2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C19H27FO2/c1-2-3-14-4-6-15(7-5-14)17-12-21-19(22-13-17)16-8-10-18(20)11-9-16/h8-11,14-15,17,19H,2-7,12-13H2,1H3 |
InChI 键 |
ZVSLXSYFQAWLGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
规范 SMILES |
CCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
同义词 |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PROPYLCYCLOHEXYL)-1,3-DIOXANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

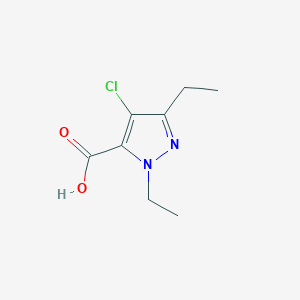
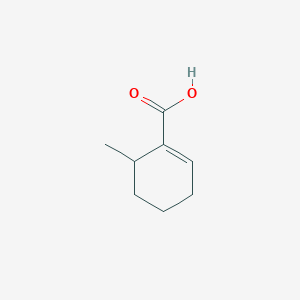


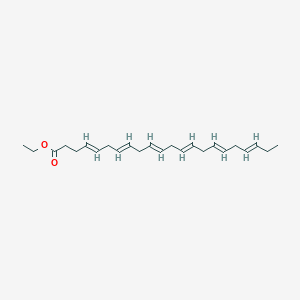
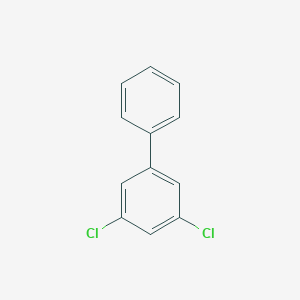
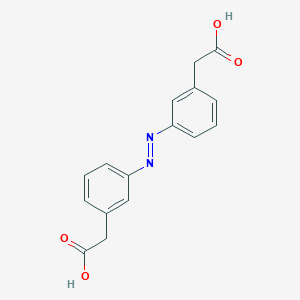
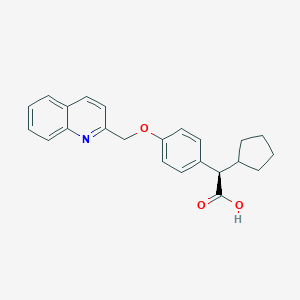
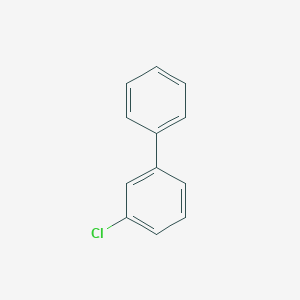
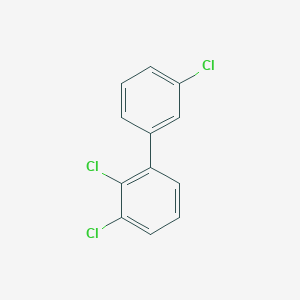
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
